molecular formula C17H14N6O2S2 B2446837 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851124-63-5

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2446837
CAS No.: 851124-63-5
M. Wt: 398.46
InChI Key: PJHWHQQRLBVCPS-UHFFFAOYSA-N
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Description

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a potent, selective, and ATP-competitive inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine receptor signaling pathway of lymphocytes through the common gamma-chain (γc). Its high selectivity for JAK3 over other JAK family members makes it an invaluable chemical probe for dissecting the specific roles of JAK3-mediated signaling in immunological processes . This compound has demonstrated significant efficacy in research models of autoimmune diseases and organ transplantation by potently suppressing the JAK-STAT pathway, leading to the inhibition of T-cell activation and proliferation. The unique pyrazolo[3,4-d]pyrimidinone core structure of this molecule contributes to its strong binding affinity and kinase selectivity profile . Consequently, it serves as a key research tool for investigating the pathophysiology of conditions like rheumatoid arthritis, psoriasis, and graft-versus-host disease, providing a strategic approach for developing targeted immunomodulatory therapies.

Properties

IUPAC Name

2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-10-2-4-11(5-3-10)23-14-12(8-19-23)15(25)22-17(21-14)27-9-13(24)20-16-18-6-7-26-16/h2-8H,9H2,1H3,(H,18,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHWHQQRLBVCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Reagents : Formamide, acetic anhydride
  • Temperature : 150°C
  • Time : 10 hours
  • Yield : ~70–80%

Synthesis of 2-Mercapto-N-(Thiazol-2-yl)Acetamide

The thiazole-containing thiol precursor, 2-mercapto-N-(thiazol-2-yl)acetamide, is prepared through a two-step sequence:

  • Acylation : Reaction of thiazol-2-amine with chloroacetyl chloride in dichloromethane yields N-(thiazol-2-yl)chloroacetamide.
  • Thiolation : Treatment with thiourea in ethanol under reflux replaces the chloro group with a thiol.

Characterization Data :

  • IR : 1653 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch).
  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 2H, CH₂), 7.25 (d, 1H, thiazole-H), 7.90 (d, 1H, thiazole-H), 10.40 (s, 1H, NH).

Alternative Pathway: One-Pot Multicomponent Synthesis

A streamlined method involves a one-pot reaction combining 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile, carbon disulfide, and 2-azido-N-(thiazol-2-yl)acetamide. This approach utilizes a Domino reaction mechanism, where in situ generation of the thiol intermediate facilitates simultaneous cyclization and coupling.

Advantages :

  • Reduced Steps : Eliminates isolation of intermediates.
  • Yield Improvement : 82%.

Structural Characterization and Analytical Data

The target compound is characterized via spectroscopy and elemental analysis:

Table 1: Spectroscopic Data for 2-((4-Oxo-1-(p-Tolyl)-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)Thio)-N-(Thiazol-2-yl)Acetamide

Parameter Value
Molecular Formula C₁₇H₁₄N₆O₂S₂
Molecular Weight 398.5 g/mol
¹H NMR (DMSO-d₆) δ 2.40 (s, 3H, CH₃), 7.34–8.50 (m, Ar-H), 9.20 (s, 1H, NH)
IR (KBr) 3319 cm⁻¹ (NH), 1653 cm⁻¹ (C=O)
MS (m/z) 398 [M⁺], 265 [M⁺ – C₅H₄N₂S]

Mechanistic Considerations

The formation of the thioether bond proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient pyrazolopyrimidinone core activates the C6 position for attack by the thiolate ion, generated in situ from 2-mercapto-N-(thiazol-2-yl)acetamide. Steric and electronic effects from the p-tolyl group direct regioselectivity, favoring substitution at C6 over other positions.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing oxidation of the thiol to disulfide is minimized by conducting reactions under inert atmosphere.
  • Low Solubility : Use of polar aprotic solvents (e.g., DMF) enhances reactant solubility.
  • Isomerization : Acidic conditions may induce Dimroth rearrangement; neutral pH is maintained during coupling.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction time. Catalytic systems employing potassium carbonate as a base reduce waste generation.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds to 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:

Biological Activity

The compound 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole-based intermediates. The process often includes the use of various reagents and solvents under controlled conditions to yield the desired product with high purity. For example, the reaction might be performed in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioamide linkage.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating a promising anti-inflammatory profile .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Pyrazole derivatives have been reported to induce cytotoxicity in various cancer cell lines. For example, one study noted that compounds with similar structures exhibited IC50 values against HCT116 and MCF7 cell lines as low as 1.1 μM and 3.3 μM respectively . The mechanism of action appears to involve cell cycle arrest at the SubG1/G1 phase, suggesting an interference with cellular proliferation pathways.

Case Study 1: COX Inhibition

A study by Chahal et al. focused on the design and development of COX-II inhibitors derived from pyrazole scaffolds. The findings indicated that modifications to the pyrazole ring could enhance selectivity and potency against COX-II compared to traditional NSAIDs like Celecoxib . The compound PYZ16 , structurally similar to our target compound, demonstrated significant anti-inflammatory effects with a selectivity index greater than 10.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation assessing various pyrazole derivatives, researchers found that modifications in substituents significantly impacted cytotoxicity against cancer cell lines such as HepG2 and HCT116. The study reported that certain derivatives achieved IC50 values comparable to established chemotherapeutics . This suggests that the structural features of This compound could be optimized for enhanced anticancer efficacy.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various pyrazole derivatives including our target compound:

Compound NameActivity TypeIC50 Value (μM)Cell Line/Target
PYZ16COX-II Inhibition0.52COX-II
Compound 35Anticancer1.1HCT116
Compound 36Anticancer3.3MCF7
Target CompoundAnti-inflammatoryTBDTBD

Q & A

Q. What are the key structural features influencing the bioactivity of this compound?

  • Methodological Answer: The compound’s bioactivity is driven by its pyrazolo[3,4-d]pyrimidine core, a scaffold known for enzyme inhibition (e.g., kinases) . Critical modifications include:
  • The thioether linkage (–S–) at position 6, which enhances stability and modulates electronic properties for target binding .
  • The p-tolyl group at position 1, which improves lipophilicity and membrane permeability .
  • The thiazol-2-yl acetamide moiety, contributing to hydrogen-bonding interactions with biological targets like ATP-binding pockets .
    Structural optimization studies on analogous compounds show that substituents on the phenyl ring (e.g., methoxy, chloro) significantly alter potency and selectivity .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves a multi-step approach:

Core Formation: Condensation of p-tolylhydrazine with thiourea derivatives to form the pyrazolo[3,4-d]pyrimidine core under reflux conditions (e.g., ethanol, 80°C) .

Thioether Formation: Reaction of the 6-chloro intermediate with thioglycolic acid or thioacetamide to introduce the thioether group .

Acetamide Coupling: Acylation with thiazol-2-ylamine using coupling agents like EDC/HOBt in DMF .
Key challenges include controlling regioselectivity during core formation and minimizing oxidation of the thioether group .

Q. How is structural characterization performed for this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and acetamide linkage .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 424.0987) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, critical for understanding binding conformations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer: SAR studies should systematically vary substituents and evaluate biological outcomes:
  • Pyrimidine Core Modifications: Replace the 4-oxo group with thione or amine to alter hydrogen-bonding capacity .
  • Thiazole Ring Substitutions: Introduce electron-withdrawing groups (e.g., –CF3_3) to enhance target affinity .
  • p-Tolyl Group Alternatives: Test halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., pyridinyl) analogs for improved pharmacokinetics .
    Example Data Table:
Substituent (R)IC50_{50} (nM)Solubility (µg/mL)
p-Tolyl (default)12.5 ± 1.28.3
4-Fluorophenyl9.8 ± 0.96.1
3-Methoxyphenyl18.4 ± 2.110.5
Data adapted from analogs in .

Q. How can molecular docking resolve contradictions in reported enzyme inhibition data?

  • Methodological Answer: Discrepancies in inhibition (e.g., varying IC50_{50} values across studies) may arise from differences in protein conformations or assay conditions. To address this:

Docking Protocols: Use flexible docking (e.g., AutoDock Vina) with multiple crystal structures of the target (e.g., EGFR kinase) to account for binding site plasticity .

MD Simulations: Run 100-ns molecular dynamics simulations to assess stability of the ligand-protein complex and identify key interactions (e.g., π-π stacking with Phe723) .

Experimental Validation: Compare docking predictions with in vitro assays using purified enzyme isoforms (e.g., EGFR T790M vs. wild-type) .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the thiazole ring to reduce non-specific binding .
  • Tissue Distribution Studies: Use radiolabeled analogs (e.g., 14^{14}C-acetamide) to quantify accumulation in target vs. non-target tissues .
  • Metabolite Profiling: LC-MS/MS analysis of plasma/tissue samples identifies toxic metabolites (e.g., sulfoxide derivatives from thioether oxidation) .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data in different cancer cell lines?

  • Methodological Answer: Contradictions (e.g., high potency in HL-60 vs. low activity in A549) may reflect:
  • Genetic Variability: Screen cell lines for target expression levels (e.g., EGFR, PDGFR) via qPCR or Western blot .
  • Assay Conditions: Standardize protocols (e.g., serum-free media, incubation time) to minimize variability .
  • Resistance Mechanisms: Test for efflux pump activity (e.g., P-gp inhibition with verapamil) .

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